molecular formula C22H29ClN2O B2449874 N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 1443-51-2

N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

Cat. No.: B2449874
CAS No.: 1443-51-2
M. Wt: 372.94
InChI Key: SZZZZTBKJBQTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

meta-methyl Acetyl fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. meta-methyl Acetyl fentanyl (hydrochloride) is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Properties

IUPAC Name

N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-7-6-10-22(17-18)24(19(2)25)21-12-15-23(16-13-21)14-11-20-8-4-3-5-9-20;/h3-10,17,21H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGNKENTKMDYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037146
Record name m-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443-51-2
Record name m-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
Reactant of Route 6
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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

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